

2-Methoxyestradiol endogenous antiangiogenic molecule

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Compound Focus: 2-Methoxyestradiol

CAS No.: 362-07-2

Cat. No.: S548450

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Experimental Data & Pharmacokinetics

For research and development purposes, the following quantitative data and pharmacokinetic properties are critical to consider.

Aspect	Key Quantitative Data & Notes
In Vitro Antiproliferative IC₅₀	Effective across many cell lines at concentrations typically between 0.08 to 5.0 µM [1]. Varies by cell type (e.g., 1-20 µM for esophageal carcinoma and leiomyoma cells) [1].
Tubulin Polymerization Inhibition	K _i value for tubulin polymerization inhibition is 22 µM [1], higher than concentrations required for apoptosis.
Endogenous Plasma Concentrations	Ranges from ~2.5 pg/mL (postmenopausal women) to much higher levels during pregnancy [1].
Oral Bioavailability	Very low, approximately 1-2% in humans, due to extensive first-pass metabolism [1].
Major Metabolic Challenge	Rapid and extensive glucuronidation [1].

Aspect	Key Quantitative Data & Notes
Clinical Trial Status	Clinical development has been suspended, primarily due to poor oral bioavailability [2].

Core Experimental Protocols

The methodologies below are fundamental for investigating the mechanisms of 2-ME2.

Assessing Anti-Proliferative and Cytotoxic Effects (MTT Assay)

This colorimetric assay is standard for quantifying cell viability and proliferation.

- **Cell Seeding:** Seed cells (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow to adhere for 24 hours [3] [4].
- **Drug Treatment:** Treat cells with a concentration range of 2-ME2 (e.g., 0.1 μM to 20 μM) for 24-72 hours. Include vehicle (DMSO) and blank controls [4].
- **MTT Incubation:** Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation [3] [4].
- **Solubilization and Measurement:** Carefully remove the medium, dissolve the formazan crystals in DMSO, and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control [4].

Evaluating Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Seed and treat cells in 6-well plates with desired 2-ME2 concentrations [4].
- **Cell Harvesting:** After treatment, harvest cells (including any floating cells in the culture medium) by trypsinization and centrifugation [3] [4].
- **Staining:** Resuspend the cell pellet in a binding buffer. Add Fluorescently labelled Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark [4].

- **Flow Cytometry:** Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V/PI-double positive cells are late apoptotic or necrotic [4].

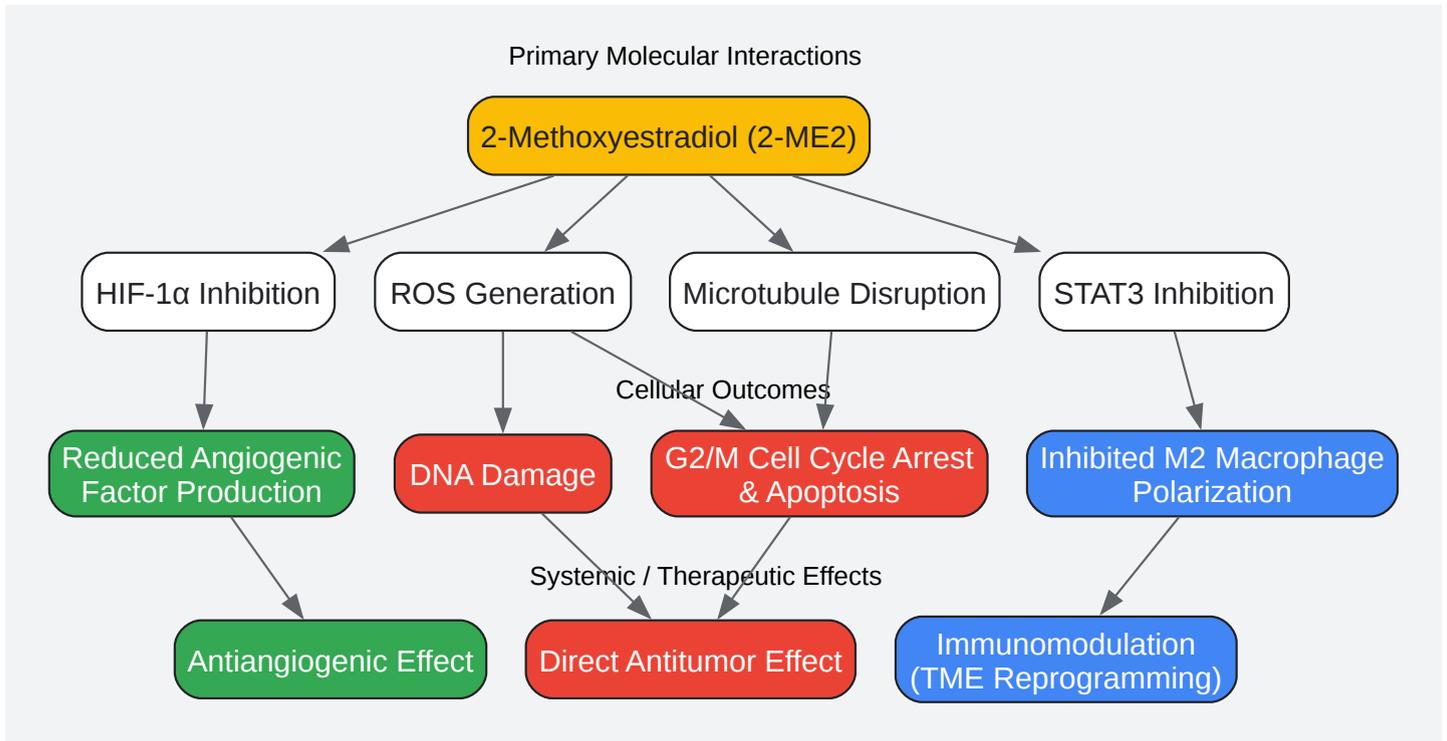
Analyzing Macrophage Polarification (M2 Phenotype Suppression)

This protocol assesses 2-ME2's effect on immunomodulation by inhibiting protumoral M2 macrophage polarization.

- **Monocyte Differentiation:** Differentiate human monocytic THP-1 cells into M0 macrophages by stimulating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by 24 hours in PMA-free medium [3].
- **M2 Polarization and Treatment:** Polarize M0 macrophages to the M2 phenotype by incubating with IL-4 and IL-13 (e.g., 20 ng/mL each) for 24 hours. Co-treat with 2-ME2 or vehicle during this polarization step [3].
- **Analysis:** The effect of 2-ME2 is determined by measuring the reduction of M2 surface markers (e.g., CD206, CD163) using flow cytometry or western blotting, and by quantifying the secretion of associated cytokines (e.g., IL-10, TGF- β) via ELISA [3].

Mechanisms of Action Visualization

The following diagram synthesizes the primary mechanisms through which 2-ME2 exerts its antiangiogenic and antitumor effects, integrating key pathways identified from recent research.



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Overview of **2-Methoxyestradiol**'s multifaceted mechanism of action, highlighting key pathways.

Research and Development Outlook

Despite the suspension of its clinical development, research on 2-ME2 remains highly active, focusing on two main strategies to translate its unique blend of activities into a viable therapy:

- **Development of Analogues and Prodrugs:** Creating structurally modified derivatives, such as **2-methoxyestradiol disulfamate (STX-140)**, to improve metabolic stability and oral bioavailability while retaining or enhancing efficacy [2] [5].
- **Novel Formulations:** Employing advanced drug delivery systems, like **nanocrystal colloidal dispersions**, to enhance its solubility and absorption [1].

Furthermore, its therapeutic potential is being explored beyond oncology, including in **neuroinflammatory conditions** [6] and diseases involving **hypoxia-driven pathology** [7].

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